Phthalimidinoglutarimide-5'-propargyl-OH

Hydrolytic stability CRBN ligand In vitro half-life

Phthalimidinoglutarimide-5'-propargyl-OH (CAS 2301127-01-3; molecular formula C₁₆H₁₄N₂O₄; molecular weight 298.29 g/mol) is a synthetic cereblon (CRBN) E3 ubiquitin ligase ligand-linker conjugate belonging to the phthalimidinoglutarimide class of thalidomide analogs. It features a phthalimidine (isoindolinone) core fused to a glutarimide ring—the essential pharmacophore for CRBN binding within the hydrophobic tri-tryptophan pocket—and bears a propargyl alcohol exit vector at the 5'-position for downstream copper-catalyzed azide-alkyne cycloaddition (CuAAC) conjugation to target-protein ligands.

Molecular Formula C16H14N2O4
Molecular Weight 298.29 g/mol
Cat. No. B13912558
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhthalimidinoglutarimide-5'-propargyl-OH
Molecular FormulaC16H14N2O4
Molecular Weight298.29 g/mol
Structural Identifiers
SMILESC1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC(=C3)C#CCO
InChIInChI=1S/C16H14N2O4/c19-7-1-2-10-3-4-12-11(8-10)9-18(16(12)22)13-5-6-14(20)17-15(13)21/h3-4,8,13,19H,5-7,9H2,(H,17,20,21)
InChIKeyVCGDCCGJQVERNB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Phthalimidinoglutarimide-5'-propargyl-OH: Technical Baseline for CRBN-Recruiting Degrader Building Block Procurement


Phthalimidinoglutarimide-5'-propargyl-OH (CAS 2301127-01-3; molecular formula C₁₆H₁₄N₂O₄; molecular weight 298.29 g/mol) is a synthetic cereblon (CRBN) E3 ubiquitin ligase ligand-linker conjugate belonging to the phthalimidinoglutarimide class of thalidomide analogs . It features a phthalimidine (isoindolinone) core fused to a glutarimide ring—the essential pharmacophore for CRBN binding within the hydrophobic tri-tryptophan pocket—and bears a propargyl alcohol exit vector at the 5'-position for downstream copper-catalyzed azide-alkyne cycloaddition (CuAAC) conjugation to target-protein ligands [1]. The compound serves as a foundational building block for assembling proteolysis-targeting chimeras (PROTACs) and molecular glue degraders, occupying a distinct position in the CRBN ligand-linker landscape as a minimal-mass, click-chemistry-ready, C5-exit-vector scaffold [2].

Why Phthalimidinoglutarimide-5'-propargyl-OH Cannot Be Interchanged with Other CRBN Ligand-Linker Conjugates


The phthalimidinoglutarimide scaffold class exhibits profound functional divergence driven by three structural variables: exit-vector position (C4 vs. C5), linker chemistry (alkyl vs. propargyl vs. PEG), and terminal functional group identity [1]. C4-functionalized analogs show measurably higher off-target zinc-finger (ZF) protein degradation propensity than C5-substituted congeners, making exit-vector selection a critical determinant of degradation selectivity [2]. The propargyl moiety confers bioorthogonal CuAAC reactivity absent in saturated alkyl-linker analogs (e.g., Phthalimidinoglutarimide-C3-OH, -C5-OH), enabling modular, high-yield conjugation strategies that are precluded with alkyl-only linkers [3]. Furthermore, the phthalimidinoglutarimide core (EM-12) exhibits a hydrolysis half-life approximately 2–3 fold longer than thalidomide, a stability advantage that propagates to properly designed derivatives but can be compromised by inappropriate linker or exit-vector choices [4]. These non-interchangeable properties demand evidence-based selection criteria, as detailed below.

Phthalimidinoglutarimide-5'-propargyl-OH: Quantitative Head-to-Head and Cross-Class Comparative Evidence for Procurement Decisions


Hydrolytic Stability: Phthalimidinoglutarimide Core (EM-12) vs. Thalidomide

The phthalimidinoglutarimide core—the structural backbone of Phthalimidinoglutarimide-5'-propargyl-OH—demonstrates markedly superior hydrolytic stability compared to the parent compound thalidomide. In direct head-to-head in vitro studies, the half-life (t₁/₂) of racemic EM-12 [2-(2,6-dioxopiperidin-3-yl)phthalimidine] in phosphate buffer (pH 7.4, 37°C) was approximately 12 hours, whereas thalidomide undergoes significantly faster spontaneous hydrolysis under identical conditions with reported elimination half-lives in the range of 5–7.5 hours [1]. This represents an approximately 1.6- to 2.4-fold improvement in chemical stability. The enhanced stability is attributed to the replacement of the hydrolytically labile phthalimide ring of thalidomide with the phthalimidine (isoindolinone) system, which is less susceptible to nucleophilic attack at the carbonyl . Researchers selecting this compound for PROTAC campaigns benefit from reduced background hydrolysis during conjugation reactions and cell-based assays, minimizing confounding degradation products.

Hydrolytic stability CRBN ligand In vitro half-life

C5 Exit Vector Selectivity: Reduced Off-Target Zinc-Finger Protein Degradation vs. C4-Functionalized Analogs

The 5'-position (C5) exit vector employed by Phthalimidinoglutarimide-5'-propargyl-OH confers a measurable selectivity advantage over C4-functionalized pomalidomide-based PROTAC building blocks. Nguyen et al. (2021) developed a high-throughput platform interrogating off-target degradation of zinc-finger (ZF) domains and systematically explored the impact of positional isomerism at C4 and C5 positions of the phthalimide ring [1]. Modifications of appropriate size at the C5 position consistently reduced off-target ZF protein degradation compared to analogous C4-substituted compounds, as validated by immunoblotting, target engagement assays, and global mass spectrometric studies [1]. When these C5 design principles were applied to an ALK oncoprotein-targeting PROTAC, the resulting molecules exhibited enhanced on-target potency with minimal off-target ZF degradation [2]. This structural insight is critical: procurement of a C5-exit-vector building block like Phthalimidinoglutarimide-5'-propargyl-OH directly enables the cleaner target engagement readouts essential for unambiguous PROTAC SAR interpretation.

PROTAC selectivity Zinc-finger off-target C5 exit vector

Click Chemistry Reactivity: Propargyl Moiety Enables CuAAC Conjugation Absent in Alkyl-Linker Analogs

The terminal propargyl (alkyne) group of Phthalimidinoglutarimide-5'-propargyl-OH is a prerequisite for copper-catalyzed azide-alkyne cycloaddition (CuAAC), the most widely adopted bioorthogonal conjugation chemistry in PROTAC assembly. Under standard CuAAC conditions—propargyl alcohol (50 μM), 3-azido-7-hydroxy-coumarin (100 μM), CuSO₄ (75 μM), sodium ascorbate (2.5 mM), phosphate buffer pH 7.0/DMSO 95:5, room temperature—propargyl substrates undergo rapid, quantitative conversion to 1,2,3-triazole products [1]. Alkyl-linker-only analogs such as Phthalimidinoglutarimide-C3-OH (MW 302.32) and Phthalimidinoglutarimide-C5-OH (MW 330.4), which lack the alkyne functionality, are wholly incompatible with CuAAC and require alternative conjugation chemistries (e.g., activated ester, reductive amination) that may suffer from lower chemoselectivity or competing hydrolysis [2]. This distinction is binary: the propargyl group either enables click chemistry or it does not, and its absence in alkyl-only congeners constitutes a functional exclusion criterion for any PROTAC synthesis workflow predicated on azide-alkyne ligation.

CuAAC click chemistry Bioorthogonal conjugation PROTAC linker

Minimal Linker Mass: Molecular Weight Comparison vs. PEGylated Propargyl Analogs

Phthalimidinoglutarimide-5'-propargyl-OH (MW 298.29 g/mol) is the most compact member of the phthalimidinoglutarimide-propargyl-OH series, bearing a free propargyl alcohol group without any additional polyethylene glycol (PEG) or alkyl spacer extension . For comparison, the PEG1 analog (Phthalimidinoglutarimide-5'-propargyl-PEG1-OH) has a molecular weight of 342.3 g/mol—a 14.8% increase—while the PEG3 analog reaches 430.5 g/mol, a 44.3% increase [1]. The PEG4 analog is even larger at 474.5 g/mol . This progressive mass increase is particularly relevant because linker molecular weight is inversely correlated with passive cellular permeability in PROTAC molecules; each additional ethylene glycol unit adds polarity and hydrogen-bond acceptor capacity that may impede membrane transit . For early-stage PROTAC SAR campaigns where linker optimization has not yet been performed, starting from the minimal-mass building block preserves maximum design flexibility: researchers can always extend the linker post hoc, but cannot subtract mass from an already PEGylated intermediate.

Linker molecular weight Cellular permeability PROTAC design

Linker Rigidity: Propargyl (sp-Hybridized) vs. Alkyl (sp³-Hybridized) Chain Geometry

The sp-hybridized propargyl linker of Phthalimidinoglutarimide-5'-propargyl-OH imparts a fundamentally different conformational profile compared to saturated sp³-alkyl linkers found in analogs such as Phthalimidinoglutarimide-C3-OH and -C5-OH. The linear geometry of the alkyne (C–C≡C–C bond angle ~180°) creates a rigid, rod-like extension from the phthalimidinoglutarimide core, constraining the orientational freedom of any conjugated target-protein ligand [1]. In contrast, saturated alkyl chains possess multiple freely rotatable C–C bonds, sampling a broader conformational ensemble that can reduce the probability of productive ternary complex formation . The importance of linker rigidity in PROTAC design is well-established: rigid linkers (alkynes, piperazines, bicyclic systems) can increase productive encounter rates between the E3 ligase and target protein by pre-organizing the degrader into a bioactive conformation, albeit with less tolerance for suboptimal protein surface geometries . For targets where a defined, relatively rigid E3-ligase-to-target distance and orientation is required, the propargyl linker offers a conformational constraint that flexible alkyl linkers cannot replicate.

Linker rigidity Ternary complex PROTAC conformation

Plasma Stability: Phthalimidinoglutarimide Core Half-Life vs. Thalidomide in Human Plasma

In human plasma, the phthalimidinoglutarimide scaffold (EM-12-FS) demonstrates a half-life of approximately 196 minutes (3.3 hours), significantly exceeding that of thalidomide, which undergoes rapid non-enzymatic hydrolysis in plasma with a much shorter half-life [1]. While this plasma stability data pertains to the unfunctionalized EM-12 core rather than the 5'-propargyl-OH derivative specifically, it establishes a class-level stability benchmark that distinguishes the phthalimidinoglutarimide scaffold from thalidomide-based CRBN recruiters [2]. The mechanism of thalidomide's instability is well-characterized: the phthalimide ring undergoes spontaneous hydrolytic ring-opening at physiological pH, generating multiple hydrolysis products, whereas the phthalimidine system of EM-12 is resistant to this degradation pathway [3]. This property is particularly relevant for PROTAC candidates intended for in vivo proof-of-concept studies, where plasma stability of the E3 ligase-recruiting moiety directly impacts achievable exposure and degradation kinetics.

Plasma stability CRBN ligand Pharmacokinetics

Phthalimidinoglutarimide-5'-propargyl-OH: High-Confidence Research and Industrial Application Scenarios


PROTAC Library Synthesis via CuAAC with Azide-Functionalized Target-Protein Ligands

Phthalimidinoglutarimide-5'-propargyl-OH is the CRBN-recruiting building block of choice for any PROTAC synthesis campaign relying on copper-catalyzed azide-alkyne cycloaddition (CuAAC) as the final conjugation step. The terminal propargyl group reacts chemoselectively with azide-bearing target-protein ligands to form stable 1,2,3-triazole linkages under mild aqueous conditions compatible with biomolecule integrity [1]. Alkyl-linker-only analogs (C3-OH, C5-OH) are structurally incapable of participating in this reaction, making the propargyl variant the sole option for modular, late-stage diversification strategies where a common CRBN-ligand intermediate is reacted with an array of azide-functionalized target warheads [2]. This workflow is particularly efficient for constructing focused PROTAC libraries to explore linker-length and target-ligand SAR in parallel.

High-Selectivity PROTAC Design Requiring Minimal ZF Off-Target Degradation

For PROTAC programs where clean target engagement readouts are paramount—such as target validation studies in oncology or immunology—the C5 exit vector of Phthalimidinoglutarimide-5'-propargyl-OH provides a documented selectivity advantage over C4-functionalized pomalidomide-based building blocks. Nguyen et al. (2021) demonstrated that C5-position modifications reduce off-target degradation of zinc-finger proteins, a common confounding factor in CRBN-recruiting PROTAC experiments [3]. Researchers designing PROTACs against kinases, epigenetic regulators, or transcription factors can incorporate this C5 building block at the outset to minimize the risk of ZF-mediated off-target degradation confounding their biological readouts, rather than retroactively troubleshooting selectivity issues after observing unexpected cellular phenotypes.

In Vivo PROTAC Proof-of-Concept Studies Requiring Plasma-Stable E3 Ligase Engagement

The phthalimidinoglutarimide core confers a plasma half-life of approximately 196 minutes (3.3 hours), substantially exceeding that of thalidomide-based CRBN recruiters [4]. This property makes Phthalimidinoglutarimide-5'-propargyl-OH the preferred starting material for PROTAC programs advancing toward in vivo efficacy models, where sustained CRBN engagement is necessary to maintain target protein degradation over pharmacologically relevant time periods. Combined with its minimal molecular weight (298.29 g/mol), which preserves permeability headroom for the fully assembled degrader, this building block is especially suited for oral bioavailability-oriented PROTAC campaigns where every additional Dalton of linker mass may compromise absorption .

Crystallography and Biophysical Studies of the CRBN–PROTAC–Target Ternary Complex

The rigid, linear geometry of the propargyl linker constrains the orientational relationship between the CRBN E3 ligase and the recruited target protein, which can be advantageous for structural biology applications. When a PROTAC incorporating this building block successfully induces ternary complex formation, the limited conformational freedom of the alkyne linker may facilitate crystallization or cryo-EM structure determination by reducing conformational heterogeneity . This is in contrast to highly flexible PEG or alkyl linkers, which can sample multiple conformations even within the ternary complex, complicating structural interpretation. The C5 exit vector additionally provides a structurally well-characterized trajectory for the linker, as documented in CRBN–pomalidomide–substrate co-crystal structures [5].

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